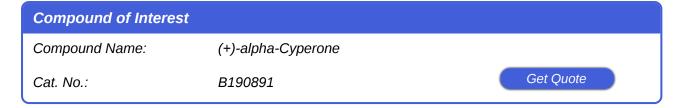


(+)-alpha-Cyperone chemical properties and structure

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An In-depth Technical Guide to (+)-alpha-Cyperone: Chemical Properties and Structure

Introduction

(+)-alpha-Cyperone is a sesquiterpenoid that has been identified in the rhizomes of Cyperus rotundus and has a range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of **(+)-alpha-Cyperone**, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

The chemical and physical properties of **(+)-alpha-Cyperone** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.



Property	Value	Source(s)
Molecular Formula	C15H22O	[2][3][4]
Molecular Weight	218.33 g/mol	[2][3][4]
Appearance	Yellow liquid or colorless oil	[5][6][7]
Melting Point	232 °C	[5][6][8]
Boiling Point	177 °C at 20 Torr; 320.40 °C at 760 mmHg (estimated)	[5][6][8][9]
Density	0.9946 g/cm³ at 25 °C	[5][6][8]
Flash Point	142.8 °C (289.0 °F) TCC (estimated)	[6][9]
Vapor Pressure	0.000319 mmHg at 25°C	[6]
Refractive Index	1.503	[6]
Solubility	Soluble in DMSO, DMF, and Ethanol.[1][4] Slightly soluble in Chloroform and Methanol.[5] [8] Insoluble or slightly soluble in water (1.84 mg/L at 25 °C estimated).[9][10]	

Chemical Structure

The structural identifiers for **(+)-alpha-Cyperone** are detailed below, providing a complete description of its chemical makeup.



Identifier	Value	Source(s)
IUPAC Name	(4aS,7R)-1,4a-dimethyl-7- prop-1-en-2-yl-3,4,5,6,7,8- hexahydronaphthalen-2-one	[2][3]
CAS Number	473-08-5	[1][2]
SMILES	CC1=C2CINVALID-LINK C(=C)C	[2][3]
InChI	InChI=1S/C15H22O/c1- 10(2)12-5-7-15(4)8-6- 14(16)11(3)13(15)9- 12/h12H,1,5-9H2,2- 4H3/t12-,15+/m1/s1	[1][2][3]
InChIKey	KUFXJZXMWHNCEH- DOMZBBRYSA-N	[1][2][3]

Experimental Protocols Isolation and Purification of (+)-alpha-Cyperone from Cyperus rotundus

A common method for isolating **(+)-alpha-Cyperone** involves extraction from the rhizomes of Cyperus rotundus. One documented protocol utilizes supercritical fluid extraction followed by high-speed counter-current chromatography (HSCCC).[11]

- 1. Supercritical Fluid Extraction (SFE):
- Objective: To obtain the essential oil containing α -cyperone from Cyperus rotundus.[11]
- Apparatus: Supercritical fluid extractor.
- Procedure:
 - The dried rhizomes of Cyperus rotundus are ground into a powder.



- The powdered rhizomes are subjected to extraction with supercritical carbon dioxide.[11]
- Optimal conditions for extraction are a pressure of 20 MPa and a temperature of 40°C.[11]
- 2. High-Speed Counter-Current Chromatography (HSCCC):
- Objective: To separate and purify α -cyperone from the essential oil.[11][12]
- Apparatus: High-speed counter-current chromatograph.
- Procedure:
 - A two-phase solvent system is prepared, consisting of n-hexane, acetonitrile, acetone, and water in a 7:6:0.5:1.5 v/v ratio.[12] Another study used a system of n-hexane-ethyl acetate-methanol-water (1:0.2:1.1:0.2, v/v).[11]
 - The separation is performed with the lower phase acting as the mobile phase.[11]
 - The flow rate is maintained at 2.0 ml/min in a head-to-tail elution mode.[11]
 - This method has been shown to yield α -cyperone with a purity of over 99% from 2.0 g of the essential oil of C. rotundus.[12]

Analysis of Anti-Inflammatory Activity in RAW 264.7 Macrophages

The anti-inflammatory properties of **(+)-alpha-Cyperone** have been investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[13]

- 1. Cell Culture and Treatment:
- RAW 264.7 macrophages are cultured in appropriate media.
- Cells are stimulated with LPS to induce an inflammatory response.[13]
- Varying concentrations of α -cyperone are added to assess its inhibitory effects.[13]
- 2. Measurement of Inflammatory Mediators:

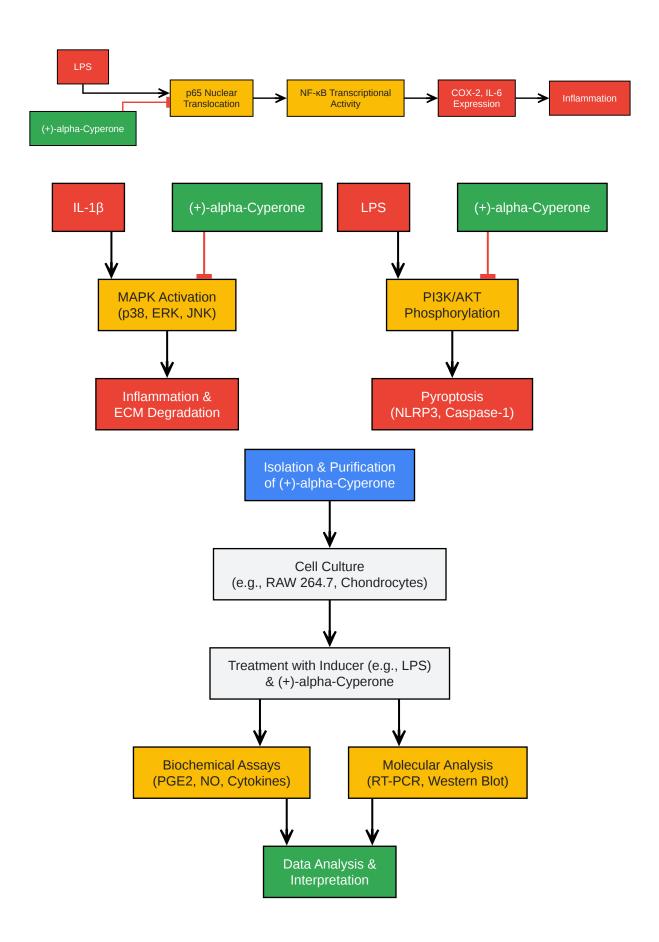


- Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production: The levels of PGE2 and NO in the cell culture supernatant are measured using an EIA assay kit.[13]
- Gene and Protein Expression: The expression levels of inducible nitric oxide synthase
 (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6
 (IL-6) are quantified using real-time RT-PCR and Western blot analysis.[13]
- 3. NF-kB Activity Assay:
- A luciferase reporter assay is performed to determine the effect of α -cyperone on the transcriptional activity of NF- κ B.[13]
- The nuclear translocation of the p65 subunit of NF-κB is also assessed, often through
 Western blotting of nuclear and cytoplasmic fractions or immunofluorescence microscopy.
 [13]

Signaling Pathways and Experimental Workflows NF-kB Signaling Pathway Inhibition

(+)-alpha-Cyperone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][13][14] Upon stimulation by LPS, the p65 subunit of NF-κB translocates to the nucleus, leading to the transcription of pro-inflammatory genes like COX-2 and IL-6.[10][13] **(+)-alpha-Cyperone** treatment suppresses the nuclear translocation of p65, thereby down-regulating the expression of these inflammatory mediators.[10][13]







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